molecular formula C12H27O3PS B3063556 Dodecyl-thiophosphate

Dodecyl-thiophosphate

Cat. No.: B3063556
M. Wt: 282.38 g/mol
InChI Key: ISWBBUXCFWZBKC-UHFFFAOYSA-N
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Description

Dodecyl-thiophosphate is an organophosphorus compound characterized by the presence of a dodecyl group attached to a thiophosphate moiety. This compound is known for its surfactant properties, making it useful in various industrial applications. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic substances, enhancing its utility in diverse fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyl-thiophosphate can be synthesized through the reaction of dodecyl alcohol with thiophosphoric acid. The reaction typically involves the use of a base, such as triethylamine, to facilitate the formation of the thiophosphate ester. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves a one-pot reaction of alkyl halides with diethyl phosphite in the presence of triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation . This method is efficient and yields high-purity products suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: Dodecyl-thiophosphate undergoes various chemical reactions, including:

    Oxidation: The thiophosphate group can be oxidized to form sulfoxides or sulfones.

    Substitution: The dodecyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed to produce dodecyl alcohol and thiophosphoric acid.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Reagents such as alkyl halides and aryl halides are used in the presence of a base.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various alkyl or aryl thiophosphates.

    Hydrolysis: Dodecyl alcohol and thiophosphoric acid.

Scientific Research Applications

Dodecyl-thiophosphate has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a reagent in organic synthesis.

    Biology: Employed in the study of membrane proteins and as a solubilizing agent for hydrophobic compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of lubricants, detergents, and emulsifiers.

Mechanism of Action

The mechanism of action of dodecyl-thiophosphate involves its interaction with lipid membranes and proteins. Its amphiphilic nature allows it to insert into lipid bilayers, altering membrane fluidity and permeability. Additionally, it can interact with proteins, affecting their structure and function. The compound’s ability to form micelles and vesicles is crucial for its role in solubilizing hydrophobic substances .

Comparison with Similar Compounds

    Dodecyl-phosphate: Similar in structure but lacks the sulfur atom, resulting in different chemical properties.

    Dodecyl-sulfate: Contains a sulfate group instead of a thiophosphate group, leading to variations in reactivity and applications.

    Dodecyl-amine: An amine derivative with distinct chemical behavior compared to dodecyl-thiophosphate.

Uniqueness: this compound is unique due to its thiophosphate group, which imparts distinct chemical reactivity and surfactant properties. This makes it particularly useful in applications requiring specific interactions with both hydrophilic and hydrophobic substances .

Properties

Molecular Formula

C12H27O3PS

Molecular Weight

282.38 g/mol

IUPAC Name

dodecoxy-dihydroxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C12H27O3PS/c1-2-3-4-5-6-7-8-9-10-11-12-15-16(13,14)17/h2-12H2,1H3,(H2,13,14,17)

InChI Key

ISWBBUXCFWZBKC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOP(=S)(O)O

Canonical SMILES

CCCCCCCCCCCCOP(=S)(O)O

Origin of Product

United States

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